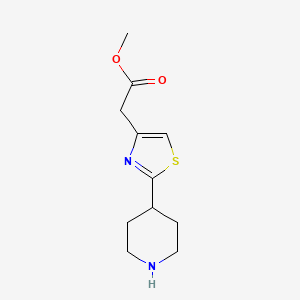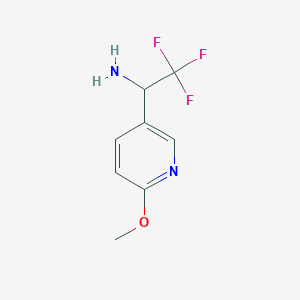
4-(3-Chloropropyl)-1,4-oxazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloropropyl)-1,4-oxazepane is a heterocyclic organic compound featuring a seven-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)-1,4-oxazepane typically involves the reaction of 3-chloropropylamine with diethylene glycol. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid. The process involves the formation of an intermediate, which cyclizes to form the oxazepane ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Chloropropyl)-1,4-oxazepane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazepane N-oxides.
Reduction Reactions: Reduction can lead to the formation of 4-(3-aminopropyl)-1,4-oxazepane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include 4-(3-azidopropyl)-1,4-oxazepane and 4-(3-thiocyanatopropyl)-1,4-oxazepane.
Oxidation: Formation of oxazepane N-oxides.
Reduction: Formation of 4-(3-aminopropyl)-1,4-oxazepane.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(3-Chloropropyl)-1,4-oxazepane is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can be modified to create derivatives that may exhibit antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects. These derivatives can act on various biological targets, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or improved mechanical strength.
Wirkmechanismus
The mechanism of action of 4-(3-Chloropropyl)-1,4-oxazepane and its derivatives involves interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Chloropropyl)-1,4-diazepane: Similar structure but contains two nitrogen atoms in the ring.
4-(3-Chloropropyl)-1,4-thiazepane: Contains a sulfur atom instead of oxygen.
4-(3-Chloropropyl)-1,4-oxathiane: Contains both oxygen and sulfur atoms in the ring.
Uniqueness
4-(3-Chloropropyl)-1,4-oxazepane is unique due to the presence of both nitrogen and oxygen in its ring structure. This combination imparts distinct chemical and physical properties, such as increased polarity and the ability to form hydrogen bonds. These properties make it a versatile compound for various applications, distinguishing it from its analogs.
Eigenschaften
Molekularformel |
C8H16ClNO |
|---|---|
Molekulargewicht |
177.67 g/mol |
IUPAC-Name |
4-(3-chloropropyl)-1,4-oxazepane |
InChI |
InChI=1S/C8H16ClNO/c9-3-1-4-10-5-2-7-11-8-6-10/h1-8H2 |
InChI-Schlüssel |
FKCFJOSTXDGXCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCOC1)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


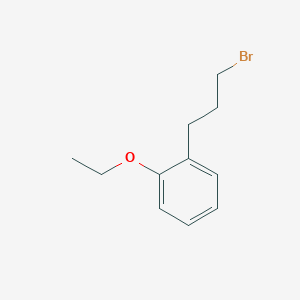
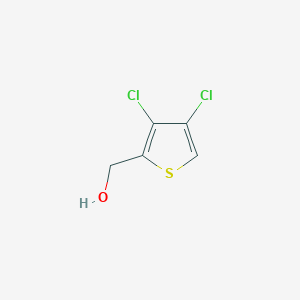
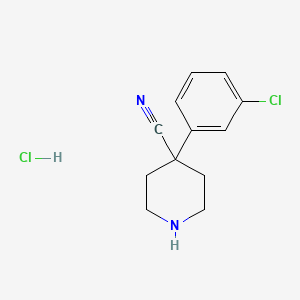
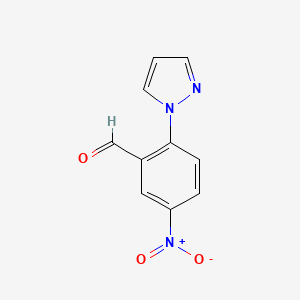
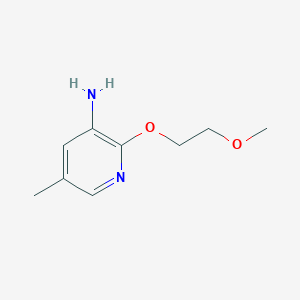
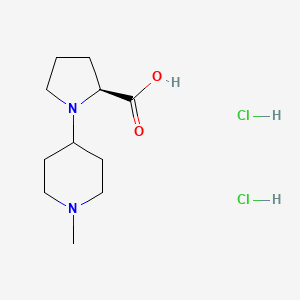
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-6-fluorobenzamide](/img/structure/B13572213.png)
![n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide](/img/structure/B13572214.png)
